2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-amine
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Overview
Description
2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-amine is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-amine typically involves the reaction of 5-chloro-1,2,3,4-tetrahydroisoquinoline with ethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve more scalable processes, but the fundamental reaction principles remain the same.
Chemical Reactions Analysis
2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar compounds to 2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-amine include other tetrahydroisoquinoline derivatives. These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities and applications . Some examples include:
- 1,2,3,4-Tetrahydroisoquinoline
- 5-Methyl-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
Each of these compounds has unique properties that make them suitable for different research and industrial applications.
Properties
IUPAC Name |
2-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c12-11-3-1-2-9-8-14(7-5-13)6-4-10(9)11/h1-3H,4-8,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUOJYXTUJNICO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=CC=C2)Cl)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.